

Comparative analysis of N-(3-Oxopentanoyl)-L-homoserine lactone in different bacterial species

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Comparative Analysis of N-(3-Oxopentanoyl)-L-homoserine Lactone in Diverse Bacterial Species

A deep dive into the synthesis, signaling, and function of a key quorum-sensing molecule.

N-(3-Oxopentanoyl)-L-homoserine lactone (O-C5-HSL) is a crucial signaling molecule in the intricate communication networks of various Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, O-C5-HSL plays a pivotal role in quorum sensing, a cell-density-dependent regulatory system that orchestrates collective behaviors such as biofilm formation, virulence factor production, and antibiotic synthesis. This guide provides a comparative analysis of O-C5-HSL across different bacterial species, offering insights for researchers, scientists, and drug development professionals.

Production of N-(3-Oxopentanoyl)-L-homoserine Lactone Across Bacterial Species

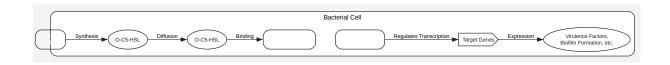
The synthesis of O-C5-HSL is not ubiquitous among bacteria and its production levels can vary significantly between species. While many bacteria utilize other AHLs for quorum sensing, several notable species have been identified as producers of O-C5-HSL. The table below summarizes the production of this specific autoinducer in select bacterial species.



Bacterial Species	O-C5-HSL Production	Luxl-type Synthase (if identified)	Key Functions Regulated
Pseudomonas syringae pv. tabaci	Reported	-	Virulence
Erwinia carotovora	Minor component	Expl	Production of carbapenem antibiotics and exoenzymes
Serratia marcescens	Variable	Spnl	Swarming motility, prodigiosin production

Signaling Pathways Involving N-(3-Oxopentanoyl)-L-homoserine Lactone

The canonical signaling pathway for O-C5-HSL involves a LuxI-type synthase that produces the molecule and a LuxR-type receptor that binds to it, leading to the regulation of target gene expression. Upon reaching a threshold concentration, O-C5-HSL diffuses into the bacterial cell and binds to its cognate LuxR-type transcriptional regulator. This complex then typically binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.



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Canonical LuxI/LuxR Quorum Sensing Circuit.

Experimental Protocols

Accurate quantification and analysis of O-C5-HSL are critical for understanding its role in bacterial physiology. The following sections detail key experimental methodologies.



Extraction of N-(3-Oxopentanoyl)-L-homoserine Lactone from Bacterial Cultures

A robust method for extracting AHLs from culture supernatants is essential for their subsequent analysis.

Materials:

- Bacterial culture grown to the desired cell density.
- Ethyl acetate (acidified with 0.1% v/v acetic acid).
- Centrifuge and sterile centrifuge tubes.
- Rotary evaporator or nitrogen stream evaporator.
- Methanol or acetonitrile for resuspension.

Procedure:

- Centrifuge the bacterial culture to pellet the cells.
- Carefully transfer the supernatant to a new tube.
- Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
- Vortex vigorously for 1 minute and then centrifuge to separate the phases.
- Collect the upper organic phase.
- Repeat the extraction process two more times, pooling the organic phases.
- Evaporate the pooled organic solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
- Resuspend the dried extract in a small volume of methanol or acetonitrile for analysis.



Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap).
- C18 reverse-phase column.

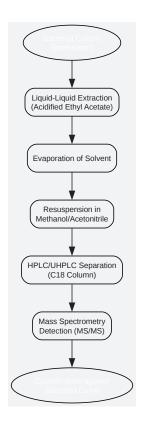
Mobile Phase:

- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile or methanol with 0.1% formic acid.

Procedure:

- Prepare a standard curve of O-C5-HSL of known concentrations.
- Inject the extracted samples and standards onto the LC column.
- Elute the compounds using a gradient of Solvent A and Solvent B.
- Detect and quantify O-C5-HSL using the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, targeting the specific precursor and product ions for O-C5-HSL.





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General workflow for O-C5-HSL extraction and LC-MS analysis.

Concluding Remarks

The study of **N-(3-Oxopentanoyl)-L-homoserine lactone** provides a window into the complex world of bacterial communication. While significant progress has been made in understanding AHL-mediated quorum sensing, a comprehensive comparative analysis of O-C5-HSL across a wider range of bacterial species is still needed. Future research focusing on the identification of novel O-C5-HSL producers, the elucidation of their specific regulatory networks, and the quantitative analysis of their in-situ production will be crucial for a deeper understanding of microbial ecology and for the development of novel anti-virulence strategies. The methodologies and data presented in this guide serve as a foundational resource for researchers embarking on such investigations.

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